9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane

Epigenetics DNA methyltransferase DNMT3B inhibitor

Unlock DNMT3B-selective inhibition with this 2,9-diazaspiro[5.5]undecane scaffold. Unlike generic piperidine analogs, the N2-pyrimidin-2-yl hydrogen-bonding geometry and N9-methylsulfonyl electron-withdrawing group deliver 900 nM IC50 against DNMT3B with >433-fold selectivity over DNMT1. Essential for dissecting DNMT3B-specific functions in melanoma, bladder, and colon cancer models. Offers a distinct IP position versus diarylpropanamide and quinoline inhibitors. Leverage as a SAR starting point with 25-fold potency advantage over diarylpropanamide series. Request your quote today.

Molecular Formula C14H22N4O2S
Molecular Weight 310.42 g/mol
Cat. No. B8107815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane
Molecular FormulaC14H22N4O2S
Molecular Weight310.42 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC2(CCCN(C2)C3=NC=CC=N3)CC1
InChIInChI=1S/C14H22N4O2S/c1-21(19,20)18-10-5-14(6-11-18)4-2-9-17(12-14)13-15-7-3-8-16-13/h3,7-8H,2,4-6,9-12H2,1H3
InChIKeyOYDWWFQHXMAPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane – CAS 959536-42-6 Procurement & Research-Grade Characterization


9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane (CAS 959536-42-6) is a spirocyclic diamine scaffold combining a methylsulfonyl-substituted piperidine and a pyrimidin-2-yl-substituted piperidine within a [5.5]undecane framework, giving it a molecular formula of C14H22N4O2S and a molecular weight of 310.42 g/mol . The compound belongs to the 2,9-diazaspiro[5.5]undecane chemotype, a privileged structure in medicinal chemistry for targeting aminergic GPCRs, ion channels, and epigenetic enzymes. Its differential value lies in the unique combination of a pyrimidine hydrogen-bond acceptor/donor region and a methylsulfonyl electron-withdrawing group, which can modulate target selectivity and physicochemical properties in ways that simpler piperidine or diazaspiro analogs cannot replicate [1].

9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane – Why In-Class Analogs Cannot Be Substituted Without Quantitative Validation


The 2,9-diazaspiro[5.5]undecane core appears in multiple patent families targeting muscarinic receptors, orexin receptors, neurokinin receptors, and DNA methyltransferases, but small structural variations—particularly in the N2-aryl/heteroaryl substituent and N9-sulfonyl group—can invert selectivity or abolish potency [1][2]. For instance, the N2-pyrimidin-2-yl group confers unique hydrogen-bonding geometry compared to simpler phenyl or pyridyl analogs, while the N9-methylsulfonyl group imparts distinct electronic and steric properties compared to the more common N9-acyl, N9-benzyl, or N9-unsubstituted variants. Generic substitution with an in-class diazaspiro compound lacking these specific substituents risks a complete loss of target engagement or altered ADME properties, making direct comparative data essential for procurement decisions.

9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane – Head-to-Head Comparative Evidence vs. Closest Analogs for Scientific Selection


DNMT3B Inhibition Potency and Selectivity Over DNMT1 – Comparison to Nanaomycin A and RG108

In a fluorogenic endonuclease-coupled assay, the compound exhibits an IC50 of 900 nM against human recombinant DNMT3B, placing it in the mid-nanomolar range [1]. By comparison, the reference DNMT inhibitor RG108 shows an IC50 of 0.9 μM (900 nM) against DNMT3B in the same assay format, indicating comparable potency [2]. However, RG108 is a pan-DNMT inhibitor with significant activity against DNMT1, whereas the target compound's selectivity profile (DNMT3B vs. DNMT1) remains to be fully characterized, representing a critical differentiator for users seeking DNMT3B-specific tool compounds.

Epigenetics DNA methyltransferase DNMT3B inhibitor

DNMT1 Binding Affinity – Discrimination Against Maintenance Methyltransferase

Surface plasmon resonance (SPR) analysis reveals a Kd of 94.6 μM for the compound against human DNMT1, indicating substantially weaker binding compared to its DNMT3B activity [1]. In a separate enzymatic assay, the IC50 against His6-tagged human recombinant DNMT1 is greater than 390 μM, confirming a significant selectivity window [2]. This contrasts with the classical DNMT inhibitor SGI-1027, which inhibits DNMT1 with an IC50 of 12.5 μM, demonstrating a much narrower selectivity gap between DNMT1 and DNMT3B [3].

DNMT1 Selectivity SPR binding

DNMT3B Inhibitor Scaffold Differentiation – Spirocyclic vs. Diarylpropanamide vs. Quinoline Chemotypes

The 2,9-diazaspiro[5.5]undecane scaffold of the target compound represents a structurally distinct chemotype compared to the diarylpropanamide series (e.g., compound 11, IC50 = 22.4 μM for DNMT3B) and the quinoline-based inhibitors (e.g., SGI-1027, IC50 = 7.5 μM for DNMT3B) [1][2]. The spirocyclic core provides greater three-dimensionality (higher fraction of sp3-hybridized carbons) and conformational restriction, which can enhance target selectivity and improve ADME properties relative to the more planar diarylpropanamide and quinoline frameworks.

Scaffold hopping Chemotype comparison DNMT3B inhibitor series

9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane – Optimal Procurement & Application Scenarios Based on Quantitative Evidence


DNMT3B-Selective Epigenetic Probe Development for Cancer Target Validation

Leverage the compound's 900 nM IC50 against DNMT3B and its >433-fold selectivity over DNMT1 to develop a selective chemical probe for dissecting DNMT3B-specific functions in melanoma, bladder, or colon cancer models [1][2]. The spirocyclic scaffold offers a distinct IP position compared to patented diarylpropanamide and quinoline DNMT inhibitors.

Scaffold-Hopping Medicinal Chemistry Campaign Targeting DNMT3B

Use the compound as a starting point for structure-activity relationship (SAR) exploration of the 2,9-diazaspiro[5.5]undecane chemotype, capitalizing on its 25-fold potency advantage over the diarylpropanamide series (IC50 = 22.4 μM) to optimize DNMT3B inhibition while maintaining selectivity [1].

Selectivity Panel Reference Compound for DNA Methyltransferase Assays

Incorporate the compound into a selectivity panel alongside SGI-1027 and RG108 to benchmark DNMT3B vs. DNMT1 selectivity, utilizing the compound's Kd = 94.6 μM for DNMT1 by SPR and IC50 > 390 μM in enzymatic assays as reference points for screening new DNMT3B inhibitors [3].

Epigenetic Toolbox for Dual DNMT/GPCR Target Investigation

Deploy the compound in dual-mechanism studies where the diazaspiro[5.5]undecane core's known activity at muscarinic and orexin GPCRs may provide a unique polypharmacology profile for investigating epigenetic-neurotransmitter crosstalk in disease models [4].

Quote Request

Request a Quote for 9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.